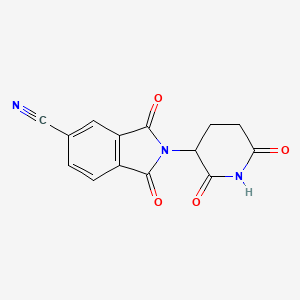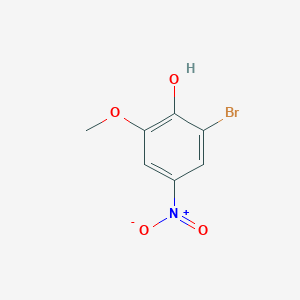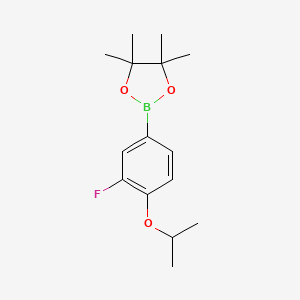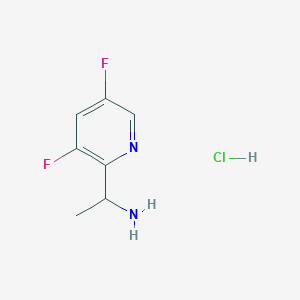
2-Bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butanamide
Overview
Description
The compound “2-Bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butanamide” is an antipyrine derivative . Antipyrine derivatives are known for their various applications in the field of chemistry .
Synthesis Analysis
This compound can be synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . The reaction is heated at 50°C and stirred for 3 hours, yielding an orange solution .Molecular Structure Analysis
The compound crystallizes in the monoclinic P 2 1 / c space group . The crystal packing of the compound is mainly stabilized by a combination of N–H⋯O and C–H⋯O hydrogen bonds. In addition, C–H⋯π and lone pair⋯π contacts were observed .Chemical Reactions Analysis
The compound’s solid-state structures have been analyzed through Hirshfeld surface analysis, including the evaluation of the different energy frameworks . The molecular sheets are primarily formed by hydrogen bonds and the stabilization is dominated via the electrostatic energy contribution .Physical And Chemical Properties Analysis
The quantum parameters of the compound were investigated using the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP . The HOMO orbitals are located at the hetero atoms, while the LUMO orbitals are located at the benzene ring .Scientific Research Applications
Molecular Structure and Interactions
2-Bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butanamide is a compound with notable molecular characteristics. Studies have focused on its intermolecular interactions, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These studies reveal significant insights into its molecular structure and interactions, particularly highlighting the role of hydrogen bonds and π-interactions in stabilizing its molecular assemblies (Saeed et al., 2020).
Anticancer Potential
Research has explored the anticancer properties of derivatives of 2-Bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butanamide. These derivatives have shown promise in inhibiting the growth of cancer cells, particularly in the context of breast cancer. Such findings are pivotal in the development of new therapeutic agents for cancer treatment (Ghorab et al., 2014).
Corrosion Inhibition
This compound and its derivatives have demonstrated effectiveness as corrosion inhibitors. Their application in preventing corrosion in metals, particularly carbon steel, in acidic environments, is of significant interest in material science and engineering. The understanding of their adsorption behavior and inhibition efficiency is critical for industrial applications (Tawfik, 2015).
Structural Analysis
The structural study of this compound and its derivatives, such as Schiff base derivatives, has provided valuable insights into their chemical behavior. This includes an understanding of their hydrogen-bonding motifs and molecular conformations, which are essential for predicting their reactivity and interactions with other molecules (Mnguni & Lemmerer, 2015).
Bioactivity
There is ongoing research into the bioactive potential of these compounds, particularly in their antimicrobial properties. This area of study is crucial for developing new pharmaceutical agents with potential applications in treating various infections (Asiri & Khan, 2010).
properties
IUPAC Name |
2-bromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2/c1-4-12(16)14(20)17-13-10(2)18(3)19(15(13)21)11-8-6-5-7-9-11/h5-9,12H,4H2,1-3H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLGQRKMKXCTMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7H-pyrrolo[2,3-c]pyridazin-4-ol](/img/structure/B1400870.png)

![3-Methoxy-5-nitro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1400872.png)

![[2-(Propan-2-ylsulfanyl)pyridin-3-yl]methanol](/img/structure/B1400875.png)




![4-(3-Piperidin-1-yl-propyl)-[1,4]diazepan-5-one dihydrochloride](/img/structure/B1400883.png)
![tert-Butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1400884.png)
![3-Iodo-7-difluoromethyl-5-(3-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidine](/img/structure/B1400886.png)